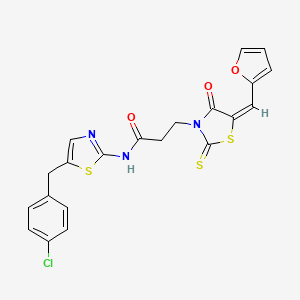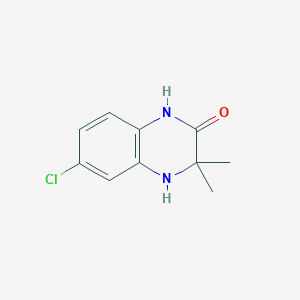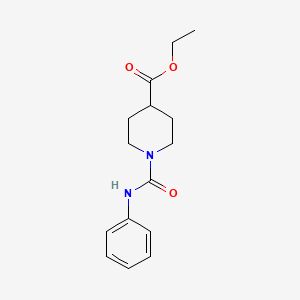![molecular formula C17H13Cl2N3O B2576343 1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] CAS No. 320422-18-2](/img/structure/B2576343.png)
1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound combines the structural features of indole and hydrazone, making it a subject of interest for various scientific studies.
Applications De Recherche Scientifique
1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] typically involves the following steps:
Formation of 1-allyl-1H-indole-2,3-dione: This can be achieved through the reaction of indole-2,3-dione with allyl bromide in the presence of a base such as potassium carbonate.
Hydrazone Formation: The resulting 1-allyl-1H-indole-2,3-dione is then reacted with 3,5-dichlorophenylhydrazine under acidic conditions to form the hydrazone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the hydrazone group to amines, typically using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Substitution: Halogenated or nitrated indole derivatives.
Mécanisme D'action
The mechanism of action of 1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the hydrazone group can form covalent bonds with nucleophilic sites in proteins or enzymes. This dual interaction can modulate biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-allyl-1H-indole-2,3-dione: Lacks the hydrazone group, making it less reactive in certain biological contexts.
3-[N-(3,5-dichlorophenyl)hydrazone] derivatives: Similar hydrazone compounds but with different core structures.
Uniqueness
1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] is unique due to its combined indole and hydrazone structure, which provides a versatile platform for chemical modifications and biological interactions. This dual functionality makes it a valuable compound for diverse scientific applications.
Propriétés
IUPAC Name |
3-[(3,5-dichlorophenyl)diazenyl]-1-prop-2-enylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c1-2-7-22-15-6-4-3-5-14(15)16(17(22)23)21-20-13-9-11(18)8-12(19)10-13/h2-6,8-10,23H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBAACURPGIJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C1O)N=NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-ethoxyphenyl)urea](/img/structure/B2576260.png)
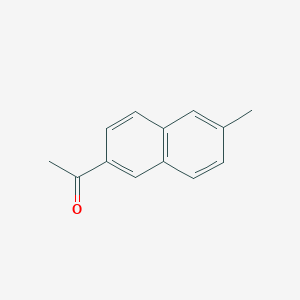

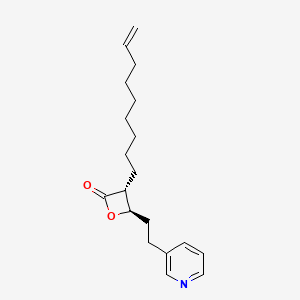
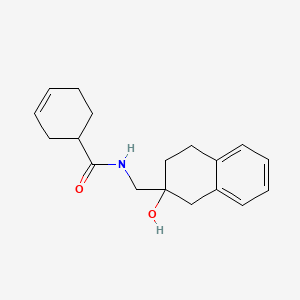
![ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate hydrochloride](/img/structure/B2576268.png)
![1-[(3,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2576269.png)
![3,5-dimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2576270.png)
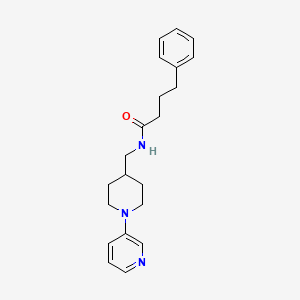
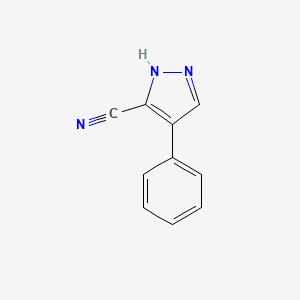
![ethyl 4-[2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate](/img/structure/B2576274.png)
